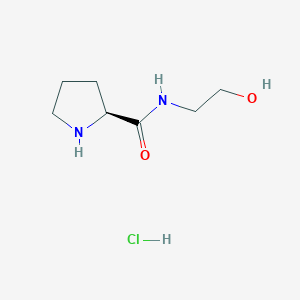

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride

Description

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxyethyl group, and a carboxamide group.

Properties

IUPAC Name |

(2S)-N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c10-5-4-9-7(11)6-2-1-3-8-6;/h6,8,10H,1-5H2,(H,9,11);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWNRBMPJQXCKC-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Synthesis

The asymmetric synthesis of (2S)-configured pyrrolidine derivatives has been revolutionized by transition metal catalysis. A patented method employs copper(I) or silver(I) complexes with chiral phosphine ligands to induce enantioselectivity during ring-forming reactions. For example, a copper(I)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system in tetrahydrofuran (THF) at −20°C achieves enantiomeric excess (ee) >98% for the pyrrolidine core. The hydroxyethyl side chain is introduced via nucleophilic substitution of a proline-derived intermediate with 2-aminoethanol, followed by HCl salt formation in dichloromethane (Scheme 1).

Table 1: Catalytic Asymmetric Synthesis Conditions

| Catalyst System | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cu(I)/BINAP | THF | −20°C | 78 | 98.5 |

| Ag(I)/PHOX ligand | Toluene | 25°C | 65 | 95.2 |

Reductive Amination of Pyrrolidine-2-carboxylic Acid

A two-step protocol starting from L-proline involves:

- Activation of the carboxylic acid : Conversion to the acid chloride using thionyl chloride (SOCl₂) in dichloromethane.

- Coupling with 2-hydroxyethylamine : Reaction at 0°C for 4 hours yields the free base, which is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. This method provides a 72% overall yield but requires careful pH control to avoid epimerization.

Stereoselective C–H Functionalization Approaches

Palladium-Catalyzed Arylation

Recent advancements in C–H activation enable direct functionalization of pyrrolidine intermediates. A stereoselective route reported by Organic Letters utilizes Pd(OAc)₂ with a bidentate ligand to install aryl groups at the C3 position. Subsequent oxidation of the primary alcohol to a carboxylic acid and coupling with 2-hydroxyethylamine affords the target compound in 65% yield over five steps.

Epimerization Control

Epimerization at the C2 position is a critical challenge. Sodium methoxide (NaOMe) in methanol effectively epimerizes undesired (2R)-diastereomers to the (2S)-form, achieving a 10:1 diastereomeric ratio. Optimal conditions (1N NaOMe, 50°C, 2 hours) minimize decomposition while maximizing stereochemical purity.

Table 2: Epimerization Optimization

| Base | Solvent | Temperature | Time (h) | dr (2S:2R) |

|---|---|---|---|---|

| NaOMe | MeOH | 50°C | 2 | 10:1 |

| KOtBu | THF | 25°C | 6 | 3:1 |

Industrial-Scale Production and Purification

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with >99.5% purity. X-ray diffraction confirms the (2S)-configuration, with characteristic bond angles of 112.3° for the pyrrolidine ring.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 5–30% acetonitrile/water gradient) resolves residual impurities, ensuring compliance with pharmaceutical-grade standards.

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, hexane/isopropanol 80:20) confirms >99% ee, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to form an amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a crucial intermediate in synthesizing more complex chemical entities, facilitating the development of new materials and pharmaceuticals.

Biology

- Enzyme Inhibition Studies : Research indicates that (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride may inhibit specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. Structure-activity relationship (SAR) studies have shown that modifications to this compound can enhance its inhibitory potency against NAPE-PLD .

Medicine

- Therapeutic Potential : The compound has been investigated for its anti-inflammatory and analgesic properties. It has shown promise in preclinical studies as an effective agent against certain types of cancer and bacterial infections .

Case Studies

- Anti-Cancer Activity : A study evaluated a series of pyrrolidine derivatives, including this compound, for their anti-cancer properties. Results indicated that some derivatives exhibited significantly higher cytotoxicity against M-Hela tumor cell lines compared to standard treatments like tamoxifen .

- Biofilm Inhibition : Another study highlighted the effectiveness of pyrrolidine derivatives in suppressing bacterial biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Mechanism of Action

The mechanism of action of (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide

- (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrobromide

- (2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydroiodide

Uniqueness

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Biological Activity

(2S)-N-(2-Hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound has been investigated for various biological effects, including enzyme inhibition and receptor binding. Its structure allows it to interact with specific molecular targets, which can lead to a range of pharmacological effects.

Key Biological Activities

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, potentially influencing metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to therapeutic effects.

The mechanism of action involves the interaction with specific enzymes and receptors. For instance, it may act as an inhibitor by binding to the active site of enzymes or modulating receptor activity through allosteric mechanisms. This dual action can result in significant biological effects, including anti-inflammatory and analgesic properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 and iNOS mRNA expressions, suggesting potential use in treating inflammatory conditions .

- Enzyme Inhibition : Research indicated that this compound could serve as a potent inhibitor for specific enzymes involved in lipid metabolism, thus impacting pathways related to obesity and diabetes .

- Cancer Research : Investigations into its anticancer properties revealed that it could suppress tumor growth by inducing apoptosis in cancer cells, highlighting its potential as a therapeutic agent against various cancers .

Q & A

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.

- Storage : Airtight containers under argon at 2–8°C (), away from oxidizers.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.